molecular formula C11H9NO3 B8433100 1-Methoxy-5-nitronaphthalene CAS No. 4900-64-5

1-Methoxy-5-nitronaphthalene

Cat. No.: B8433100
CAS No.: 4900-64-5
M. Wt: 203.19 g/mol
InChI Key: YRTHRGMKQNPGCN-UHFFFAOYSA-N
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Description

1-Methoxy-5-nitronaphthalene (C11H9NO3) is an isomer of methoxynitronaphthalene recognized in organic chemistry research as a valuable synthetic intermediate and building block. An improved synthesis procedure for this compound has been described, where it is prepared from key precursors such as nitronaphthylamines and nitronaphthols . This established synthetic route provides researchers with efficient access to this nitrated naphthalene derivative for further chemical exploration. As a methoxy-nitronaphthalene derivative, it serves as a crucial substrate in various research areas, including organic synthesis methodology development and the preparation of more complex chemical structures. Its structure, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group on the naphthalene ring system, makes it a molecule of interest for studying electronic effects and subsequent chemical transformations. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

4900-64-5

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

1-methoxy-5-nitronaphthalene

InChI

InChI=1S/C11H9NO3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3

InChI Key

YRTHRGMKQNPGCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H9_9NO3_{O_3}
  • CAS Number : 4900-64-5
  • Key Features : The compound consists of a naphthalene core substituted with a methoxy group at the 1-position and a nitro group at the 5-position. This unique arrangement influences its electronic properties and reactivity.

Applications in Organic Synthesis

1-Methoxy-5-nitronaphthalene serves as an important intermediate in several synthetic pathways:

  • Electrophilic Aromatic Substitution : The compound can undergo further reactions to introduce additional functional groups, making it a versatile building block in organic synthesis.
  • Synthesis of Complex Molecules : It is utilized in the preparation of more complex organic compounds, including pharmaceuticals and agrochemicals. For instance, it can be transformed into derivatives that exhibit biological activity.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications:

  • Anticancer Activity : Studies have shown that nitroaromatic compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves the generation of reactive oxygen species or interference with cellular signaling pathways.
  • Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to modulate inflammatory responses, suggesting that this compound may also possess such properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of various nitro-substituted naphthalenes, including this compound. The results indicated significant inhibition of cell proliferation in human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Inflammatory Response Modulation

Research conducted on nitroaromatic compounds revealed that they could modulate inflammatory cytokine production in macrophages. This study highlighted the potential for this compound to influence inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Reaction Type Substituent Effect Preferred Positions
Electrophilic substitutionNitro group (meta-directing)Positions adjacent to nitro group
Methoxy group (ortho/para-directing)Positions adjacent to methoxy group

Single-Electron Transfer (SET) Reactions

Grignard reagents (e.g., RMgX) can react with nitroarenes via a SET mechanism, forming radical intermediates. For 1-Methoxy-5-nitronaphthalene, this may lead to alkylation at positions influenced by both substituents .

Mechanism :

  • Electron transfer from Grignard reagent to nitroarene forms a nitroarene radical anion and alkyl radical.

  • Geminate or non-geminate combination of radicals produces alkylated products.

Hydrogenation of the Nitro Group

The nitro group undergoes catalytic hydrogenation to form an amine. Common catalysts include Raney nickel or palladium-based catalysts (e.g., Pd/C) .

Reaction Conditions Product
Nitro → AmineH₂, Raney Ni or Pd/C, high pressure5-Amino-1-methoxynaphthalene

Reactivity and Electron Effects

  • Methoxy Group : Activates the ring for electrophilic substitution at ortho and para positions relative to itself.

  • Nitro Group : Deactivates the ring and directs electrophiles to meta positions relative to itself.

Analytical Techniques

  • NMR Spectroscopy : Used to track intermediates and confirm substitution patterns.

  • Mass Spectrometry : Identifies reaction products and intermediates.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Methoxy-5-nitronaphthalene and Analogs

Compound Molecular Formula Molecular Weight Substituent Positions Key Reactivity/Properties
This compound C₁₁H₉NO₃ 203.19 (inferred) 1-OCH₃, 5-NO₂ No photohydrolysis under UV; phosphorescence (λ₀₀: ~495–545 nm; lifetime: 15–277 ms)
1-Methoxy-4-nitronaphthalene C₁₁H₉NO₃ 203.19 1-OCH₃, 4-NO₂ Undergoes photohydrolysis (quantum yield: 0.03–0.16); forms nitronaphtholate ions
1-Iodo-5-nitronaphthalene C₁₀H₆INO₂ 299.07 1-I, 5-NO₂ Higher molecular mass; iodine enhances electrophilic substitution potential
1-Methoxy-2-nitronaphthalene C₁₁H₉NO₃ 203.19 1-OCH₃, 2-NO₂ Limited nitro group substitution; forms colored by-products during hydrolysis

Reactivity and Photochemical Behavior

Photohydrolysis

  • This inertness is attributed to steric or electronic effects that hinder hydroxide ion attack on the photoexcited state .
  • 1-Methoxy-4-nitronaphthalene : Exhibits measurable photohydrolysis with a bimolecular rate-determining step involving hydroxide ions. The reaction produces nitronaphtholate ions, detectable via spectrophotometry (absorption in visible range) .

Phosphorescence

All methoxynitronaphthalenes exhibit phosphorescence due to their lowest-lying triplet state (³ππ*). Key observations include:

  • Emission Spectra : 0–0 bands between 495–545 nm, with lifetimes ranging from 15–277 ms .
  • Splitting in Spectra : ~1400–1430 cm⁻¹, attributed to nitro group vibrations .

Research Implications

The unique photostability of this compound makes it a candidate for applications requiring UV-resistant aromatic systems, such as organic electronics or stable dyes. In contrast, the photoreactivity of its 4-nitro and 2-nitro analogs is exploitable in photo-responsive materials or degradation studies . Further research is needed to elucidate the exact electronic and steric factors governing its inertness compared to other isomers.

Preparation Methods

Continuous Flow Nitration of Naphthalene

A 2023 study demonstrated the continuous flow nitration of naphthalene to produce 1-nitronaphthalene with a yield of 94.96% under optimized conditions. Key parameters included:

  • Molar ratio of nitric acid to naphthalene : 1.5:1

  • Residence time : 120 seconds

  • Reaction temperature : 40°C

  • Sulfuric acid concentration : 90% (w/w)

The continuous flow system minimized thermal runaway risks, with a maximum overtemperature of only 3.78°C during the reaction. This method is scalable, achieving an annual output of 2,643 kg in mesoscale reactors while maintaining safety profiles superior to batch processes.

Regioselectivity in Nitration

The position of nitration is critical for subsequent methoxylation. Nitration of 1-methoxynaphthalene preferentially occurs at the 5-position due to:

  • Electron-donating effects of the methoxy group, which activate the para position.

  • Steric hindrance at the ortho position from the methoxy substituent.

Methoxylation via Nucleophilic Substitution

Methoxylation is achieved through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. The choice of method depends on the precursor’s substitution pattern.

SNAr with Nitronaphthol Intermediates

A seminal approach involves the reaction of 5-nitronaphthol with methylating agents:

5-Nitronaphthol+CH3IK2CO3,DMFThis compound\text{5-Nitronaphthol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{this compound}

Conditions :

  • Base : Potassium carbonate (2.5 equiv)

  • Solvent : Dimethylformamide (DMF) at 80°C

  • Reaction time : 12 hours.

This method avoids harsh conditions but requires purification to remove residual dimethylamine byproducts.

Copper-Catalyzed Methoxylation

For halogenated precursors, Ullmann coupling offers improved regiocontrol:

1-Chloro-5-nitronaphthalene+NaOCH3CuI, L-prolineThis compound\text{1-Chloro-5-nitronaphthalene} + \text{NaOCH}_3 \xrightarrow{\text{CuI, L-proline}} \text{this compound}

Optimized parameters :

  • Catalyst : Copper(I) iodide (10 mol%)

  • Ligand : L-proline (20 mol%)

  • Temperature : 110°C

  • Yield : 78–82%.

Improved Synthesis via Nitronaphthylamine Intermediates

A 1992 protocol introduced nitronaphthylamines as key intermediates for methoxynitronaphthalenes. The steps include:

Amination and Diazotization

  • Amination :

    1-NitronaphthaleneNH3,FeCl35-Amino-1-nitronaphthalene\text{1-Nitronaphthalene} \xrightarrow{\text{NH}_3, \text{FeCl}_3} \text{5-Amino-1-nitronaphthalene}
  • Diazotization :

    5-Amino-1-nitronaphthaleneNaNO2,HClDiazonium salt\text{5-Amino-1-nitronaphthalene} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt}
  • Methanolysis :

    Diazonium salt+CH3OHThis compound\text{Diazonium salt} + \text{CH}_3\text{OH} \rightarrow \text{this compound}

Advantages :

  • Avoids direct nitration of methoxynaphthalene, which can yield regioisomers.

  • Achieves >85% purity after recrystallization.

Comparative Analysis of Methods

Method Yield Temperature Key Advantage Limitation
Continuous Flow Nitration94.96%40°CScalability, safetyRequires specialized equipment
SNAr Methoxylation70–75%80°CSimple reagentsByproduct formation
Ullmann Coupling78–82%110°CRegioselectiveHigh catalyst loading
Diazonium Route68–72%0–5°C (diazotization)Avoids nitration stepMulti-step synthesis

Mechanistic Insights and Side Reactions

Nitration Mechanism

The nitronium ion (NO₂⁺) attacks the electron-rich 5-position of 1-methoxynaphthalene, forming a sigma complex that rearomatizes upon deprotonation. Competing pathways include:

  • Ortho nitration (minor, <5%) due to steric effects.

  • Dinitration at elevated temperatures (>60°C).

Methoxylation Challenges

  • Demethylation : Acidic conditions may cleave the methoxy group, necessitating pH control.

  • Ring Oxidation : Nitro groups can oxidize naphthalene under prolonged heating, requiring inert atmospheres.

Q & A

Q. What are the priority research gaps for this compound’s mechanism of action in pulmonary toxicity?

  • Identified Gaps :
  • Lack of single-cell RNA-seq data on bronchial epithelial cells post-exposure.
  • Insufficient in silico models for nitroarene-protein adduct formation.
  • Recommendations : Develop transgenic rodent models (e.g., CYP2F2-humanized mice) to mimic human metabolic pathways .

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